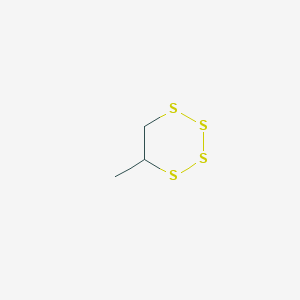
5-Methyl-1,2,3,4-tetrathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2,3,4-tetrathiane: is an organosulfur compound with the molecular formula C₃H₆S₄ and a molecular weight of 170.34 g/mol . It is also known by other names such as 5-Methyl-1,2,3,4-tetrathiacyclohexane and methyl-1,2,3,4-tetrathiane . This compound is characterized by a six-membered ring containing four sulfur atoms and one methyl group attached to the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrathiane typically involves the reaction of sulfur with organic compounds containing carbon-sulfur bonds. One common method is the thermal degradation of sulfur-containing compounds such as allyl isothiocyanate . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the tetrathiane ring .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,2,3,4-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols and other sulfur-containing compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .
Scientific Research Applications
5-Methyl-1,2,3,4-tetrathiane has several scientific research applications, including:
Chemistry: It is used as a model compound to study sulfur-sulfur bond interactions and the reactivity of sulfur-containing rings.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrathiane involves its interaction with molecular targets such as NADPH oxidase . The compound has been shown to inhibit the activity of this enzyme, leading to reduced production of reactive oxygen species (ROS) and decreased oxidative stress . The molecular pathways involved include the binding of the compound to the active site of NADPH oxidase, thereby preventing its normal function .
Comparison with Similar Compounds
1,2,3,4-Tetrathiane: Similar structure but lacks the methyl group.
Diallyl trisulfide: Contains three sulfur atoms and is derived from garlic.
Diallyl disulfide: Contains two sulfur atoms and is also found in garlic.
Uniqueness: 5-Methyl-1,2,3,4-tetrathiane is unique due to its specific ring structure with four sulfur atoms and a methyl group, which imparts distinct chemical and biological properties. Its ability to permeate the central nervous system and inhibit NADPH oxidase sets it apart from other sulfur-containing compounds .
Properties
CAS No. |
116664-30-3 |
|---|---|
Molecular Formula |
C3H6S4 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
5-methyltetrathiane |
InChI |
InChI=1S/C3H6S4/c1-3-2-4-6-7-5-3/h3H,2H2,1H3 |
InChI Key |
MUHSSCIXCFPQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSSSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


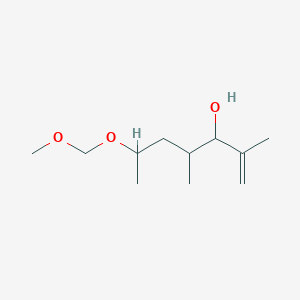
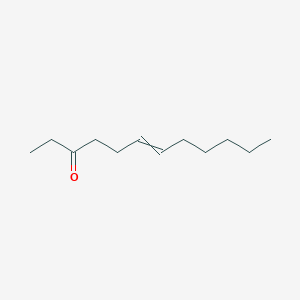
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
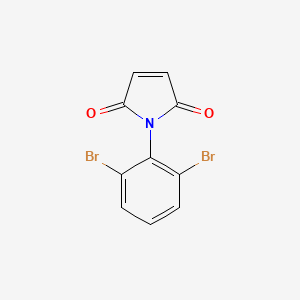

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)

![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)

![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
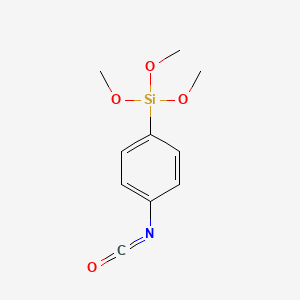
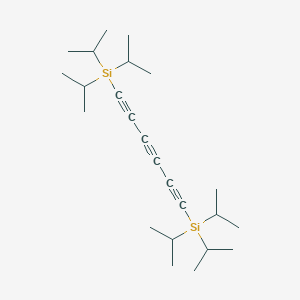
![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
